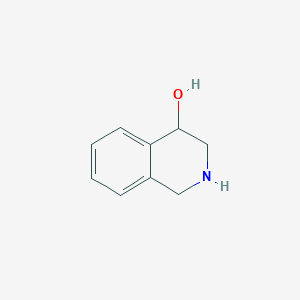
1,2,3,4-Tetrahydroisochinolin-4-ol
Übersicht
Beschreibung
1,2,3,4-Tetrahydroisoquinolin-4-ol (THIQ) is a naturally occurring compound found in plants, fungi, and bacteria. It is a member of the class of compounds called isoquinolines, which are derivatives of the naturally occurring alkaloid quinoline. THIQ has a wide variety of applications in the scientific research field, including its use as a synthetic intermediate, a biochemical and physiological agent, and a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Perspektiven der pharmazeutischen Chemie
THIQ bildet eine wichtige Klasse in Isochinolin-Alkaloiden . Diese Verbindungen zeigen vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen . Das THIQ-Heterozyklensystem hat in der wissenschaftlichen Gemeinschaft viel Aufmerksamkeit erregt, was zur Entwicklung neuartiger THIQ-Analoga mit potenter biologischer Aktivität geführt hat .
Biologische Aktivitäten und SAR-Studien
THIQ-basierte natürliche und synthetische Verbindungen haben vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen gezeigt . Die Struktur-Wirkungs-Beziehung (SAR) dieser Verbindungen und ihr Wirkmechanismus wurden ausgiebig untersucht .
Vorläufer für Alkaloide
THIQ ist ein wichtiges Strukturmotiv verschiedener Naturstoffe und therapeutischer Leitstrukturen . Seine C (1)-substituierten Derivate können als Vorläufer für verschiedene Alkaloide fungieren, die vielfältige biologische Aktivitäten zeigen .
Antineuroinflammatorische Mittel
Es ist bekannt, dass N-Benzyl-THIQs als antineuroinflammatorische Mittel wirken . Sie finden breite Anwendung in der asymmetrischen Katalyse als chirale Gerüste .
Synthese biologisch wichtiger Stickstoffheterocyclen
THIQ gilt als ein „privilegiertes Gerüst“, das in verschiedenen natürlichen und nicht-natürlichen Verbindungen mit faszinierenden biologischen Eigenschaften vorkommt
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroisoquinolin-4-ol (THIQ) is a key structural motif of various natural products and therapeutic lead compounds . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq and its analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that THIQ may interact with multiple targets, leading to a variety of cellular changes.
Biochemical Pathways
Given its broad biological activity against various infective pathogens and neurodegenerative disorders , it can be inferred that THIQ likely interacts with multiple biochemical pathways.
Result of Action
It is known that thiq-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound likely induces a variety of molecular and cellular changes.
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-4-ol exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .
Cellular Effects
The cellular effects of 1,2,3,4-Tetrahydroisoquinolin-4-ol are diverse, impacting various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-4-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 1,2,3,4-Tetrahydroisoquinolin-4-ol change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinolin-4-ol vary with different dosages in animal models .
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinolin-4-ol is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroisoquinolin-4-ol within cells and tissues are complex processes that involve interactions with various transporters and binding proteins . The effects on its localization or accumulation are still being studied .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydroisoquinolin-4-ol and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHIHJJKFYXSOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471586 | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51641-23-7 | |
| Record name | 1,2,3,4-Tetrahydro-4-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51641-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
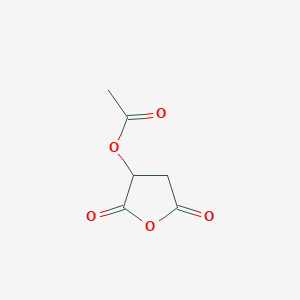


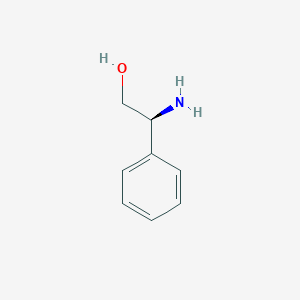
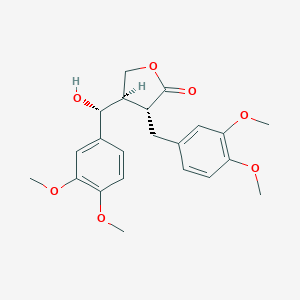
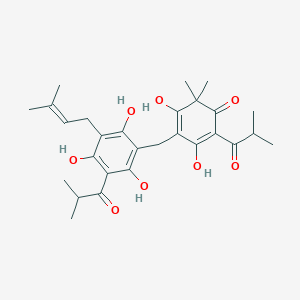
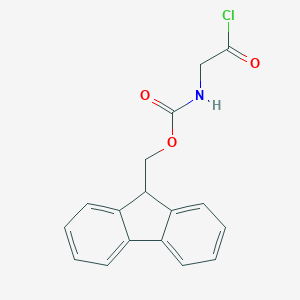

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
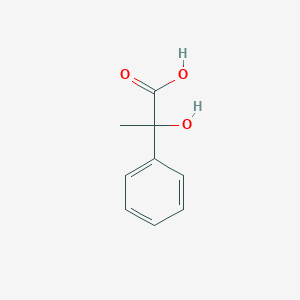

![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)

![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)
